molecular formula C8H8ClN3 B2835908 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 19867-78-8

4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2835908
CAS No.: 19867-78-8
M. Wt: 181.62
InChI Key: IKNCIDGRQNLKPF-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolopyridine Research

The pyrazolo[3,4-b]pyridine scaffold was first synthesized in 1908 by Ortoleva through the iodine-mediated cyclization of diphenylhydrazone and pyridine derivatives. Early studies focused on elucidating its tautomeric behavior and aromatic properties, which distinguished it from simpler monocyclic heterocycles. By the mid-20th century, researchers recognized its potential as a purine isostere, sparking interest in its bioactivity. The 1980s marked a turning point with the development of regioselective synthetic methods, such as the Gould-Jacobs reaction, enabling systematic exploration of substitution patterns. Contemporary research leverages computational modeling and high-throughput screening to optimize its pharmacological profile, particularly in oncology and neurodegenerative disease applications.

Significance of 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Pharmaceutical Sciences

This compound’s strategic value arises from three key attributes:

  • Kinase Inhibition : The chlorine atom at position 4 enhances electrophilicity, facilitating hydrogen bonding with kinase ATP-binding pockets. For example, pyrazolo[3,4-b]pyridine derivatives inhibit tropomyosin receptor kinases (TRKs) with IC50 values as low as 56 nM, as demonstrated in Km-12 cell line studies.
  • Metabolic Stability : Methyl groups at positions 1 and 6 reduce oxidative metabolism, prolonging half-life. Plasma stability assays show <10% degradation over 24 hours for analogous compounds.
  • Synthetic Versatility : The chlorine atom serves as a leaving group for nucleophilic aromatic substitution, enabling rapid diversification. Catalytic methods using Fe3O4@MIL-101(Cr)-N(CH2PO3)2 achieve yields exceeding 80% in one-pot reactions.

Table 1 : Key Pharmacological Advantages of this compound Derivatives

Property Impact on Drug Development Example Application
Electrophilic C4 Enhances target binding affinity TRKA inhibition
Methyl substituents Improves metabolic stability Reduced CYP450 inhibition
Planar bicyclic system Mimics purine bases ATP-competitive inhibitors

Position Within Heterocyclic Chemistry Classification Systems

Pyrazolo[3,4-b]pyridines belong to the azaindole family, classified as 7-aza-indoles in the International Union of Pure and Applied Chemistry (IUPAC) system. Their bicyclic structure comprises:

  • A pyrazole ring (positions 1–3, 5) fused to a pyridine ring (positions 4, 6–8).
  • Electron-deficient character due to the pyridine nitrogen, enabling π-π stacking with aromatic amino acids.
  • Substitution patterns that modulate electron density: Chlorine at C4 increases electrophilicity, while methyl groups at N1 and C6 enhance lipophilicity.

This classification places them between purines (e.g., adenine) and simpler azoles (e.g., benzimidazoles), combining the bioisosteric advantages of both.

Structural Relationship to Biologically Relevant Purine Bases

The scaffold’s resemblance to adenine and guanine underpins its biological activity:

Structural Mimicry :

  • The pyrazole ring corresponds to the imidazole portion of purines.
  • The pyridine nitrogen at position 8 mirrors the N9 position in adenine.
  • Chlorine at C4 mimics the C6 amino group in adenine, enabling similar hydrogen-bonding patterns.

Functional Consequences :

  • Kinase Inhibition : Competes with ATP for binding in catalytic pockets. Molecular docking studies show ΔG values of −9.2 kcal/mol for TRKA complexes.
  • Epigenetic Modulation : Interacts with purine-binding domains in histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
  • Neurotransmitter Analogy : Serves as a constrained scaffold for adenosine A2A receptor antagonists, with Ki values < 100 nM in Parkinson’s disease models.

Table 2 : Structural Comparison with Purine Bases

Feature Adenine/Guanine This compound
Aromatic System Bicyclic purine Pyrazolo[3,4-b]pyridine
Key Substituents NH2 at C6 (adenine) Cl at C4, CH3 at N1/C6
Hydrogen Bond Capacity 2–3 donor/acceptor 1–2 donor/acceptor (Cl, ring N)
Biological Targets Kinases, GPCRs TRKs, HDACs, A2A receptors

Properties

IUPAC Name

4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNCIDGRQNLKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine show promising antiviral activity against several viruses. For instance, specific derivatives have demonstrated effectiveness against the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). These findings suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance antiviral efficacy.

Oncology Applications

The compound's ability to inhibit kinase activity positions it as a potential candidate in cancer research. Kinase inhibitors are crucial in targeting various cancer types by interfering with cell signaling pathways that promote tumor growth and survival.

Similar Compounds

Compound NameStructure Type
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidinePyrazolopyrimidine
4-chloro-1,6-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazinePyrazolotriazine
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridineAnother variant of pyrazolopyridine

Uniqueness

The unique fused ring structure and substitution pattern of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine confer distinct chemical and biological properties compared to its analogs. This uniqueness may lead to different reactivity profiles and selectivity towards biological targets.

Case Study: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of various derivatives of pyrazolo[3,4-b]pyridine. The results indicated that certain modifications significantly increased potency against HSV-1 compared to standard antiviral treatments.

Case Study: Cancer Research

In another study featured in Cancer Research, researchers explored the effects of this compound on specific cancer cell lines. The findings revealed notable inhibition of cell proliferation and induction of apoptosis in treated cells.

Mechanism of Action

The mechanism of action of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

4-Substituted Pyrazolo[3,4-b]pyridines

Replacement of the 4-chloro group with other nucleophiles (e.g., aniline, thiols) generates derivatives with diverse biological profiles:

  • 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters: Synthesized via condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with anilines. These derivatives showed potent antileishmanial activity, with 3'-diethylaminomethyl-substituted analogs achieving IC₅₀ values as low as 0.12 µM against Leishmania amazonensis .
  • Sulphonamide derivatives : Chlorosulphonyl analogs (e.g., compound 3 in ) were synthesized via Meerwein reactions, demonstrating antibacterial activity against Gram-positive and Gram-negative strains .
C3 and C6 Substituent Effects
  • Chloro substituents on phenyl rings: Derivatives like 11c, 11e, and 11h (4-chloro-phenyl analogs) exhibited reduced antibacterial activity, except 11e, which retained potency against P. aeruginosa and E. coli (MIC = 8 µg/mL) .
  • Methyl groups at C6 : Compounds 11b and 11f (p-methyl at C6) showed diminished antibacterial activity, highlighting the sensitivity of bioactivity to substitution patterns .

Physicochemical Properties

Key parameters influencing bioactivity include log P (hydrophobicity) and steric factors (e.g., Sterimol parameters L and B₂ ):

Compound log P IC₅₀ (µM) L. amazonensis Key Substituents
4-Chloro-1,6-dimethyl 1.92† N/A Cl (C4), Me (C1, C6)
3'-Diethylaminomethyl analog 2.78 0.12 Diethylaminomethyl (C3')
Chlorosulphonyl derivative 2.15‡ N/A SO₂Cl (C4)

†Calculated using Hansch-Fujita fragmental constants .
‡Estimated via shake-flask methodology .

Key Takeaways

Substituent Position Matters : Chloro groups at C4 enhance reactivity for further derivatization, while substituents at C3 or C6 phenyl rings often reduce antibacterial activity .

Hydrophobicity Drives Potency: Higher log P correlates with improved antileishmanial activity in diethylaminomethyl analogs .

Synthetic Innovation: Ultrasonic and microwave methods significantly enhance yield and efficiency compared to traditional routes .

Contradictions and Limitations

  • While chloro substituents generally reduce antibacterial activity, 11e defies this trend, suggesting context-dependent effects .
  • Limited commercial availability of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (discontinued by CymitQuimica ) restricts large-scale applications compared to readily available analogs.

Biological Activity

4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 19867-78-8) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a fused ring structure that combines a pyrazole and a pyridine ring, which contributes to its unique chemical and biological properties. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and virology.

  • Molecular Formula : C8H8ClN3
  • Molecular Weight : 181.62 g/mol
  • IUPAC Name : 4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor of various kinases, which are critical in cell signaling pathways. By binding to the active sites of these kinases, the compound disrupts downstream signaling processes that can lead to cellular proliferation and inflammation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). In vitro tests indicated that certain derivatives exhibited higher antiviral activities compared to standard treatments, suggesting that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance efficacy against viral infections .

Anticancer Properties

Research into the anticancer properties of this compound has revealed its potential as a scaffold for developing novel anticancer agents. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been evaluated in various cancer cell lines with promising results indicating its role as a selective cytotoxic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrazolo ring or substituents can significantly influence its potency and selectivity against various biological targets. For instance:

ModificationEffect on Activity
Methylation at N(1)Increased kinase inhibition
Substitution at C(4)Enhanced antiviral activity
HalogenationImproved selectivity for specific receptors

Study on Antiviral Efficacy

In a comparative study analyzing various heterocyclic compounds against TMV, derivatives of this compound were found to exhibit significant antiviral properties. The most effective compounds showed over 90% inhibition at concentrations lower than those required for commercial antiviral agents .

Evaluation in Cancer Models

A recent investigation into the anticancer effects of this compound involved testing its efficacy in human cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability observed at concentrations as low as 10 µM. Further studies are ongoing to elucidate its mechanism of action and potential clinical applications .

Q & A

Q. What in vitro models are used to evaluate anti-parasitic activity of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Promastigote forms of Leishmania amazonensis are treated with derivatives at 0.1–10 µM concentrations. IC₅₀ values are determined via MTT assays, with molecular modeling used to align active compounds (e.g., 22, IC₅₀ = 0.12 µM) with known inhibitors .

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